molecular formula C9H12N2 B1648968 3-[(3S)-3-Pyrrolidinyl]pyridine

3-[(3S)-3-Pyrrolidinyl]pyridine

Cat. No.: B1648968
M. Wt: 148.2 g/mol
InChI Key: JNZDYUPZUHCHFK-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(3S)-3-Pyrrolidinyl]pyridine is a chiral bicyclic compound of significant interest in medicinal chemistry and drug discovery. Its structure incorporates a pyrrolidine ring—a saturated nitrogen heterocycle known for its versatility and presence in numerous biologically active molecules —fused to a pyridine ring. The specific (S) stereochemistry at the 3-position is a critical feature, as the three-dimensional orientation of substituents in such scaffolds is often essential for selective binding to enantioselective biological targets, influencing both the potency and the biological profile of the compound . This structure makes it a valuable intermediate for constructing more complex molecules. Researchers value this compound for its potential as a building block in the synthesis of novel therapeutics. The pyrrolidine ring, in particular, is a prominent scaffold in pharmaceuticals, contributing to stereochemistry and allowing for extensive exploration of pharmacophore space due to its non-planar, three-dimensional structure . Furthermore, fused ring systems containing pyrrolidine and pyridine motifs are found in compounds with a broad spectrum of pharmacological activities, including antimicrobial, antiviral, and antitumor effects, highlighting the research potential of this structural class . Its primary research applications lie in the development of new active compounds and the investigation of structure-activity relationships (SAR).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H12N2

Molecular Weight

148.2 g/mol

IUPAC Name

3-[(3S)-pyrrolidin-3-yl]pyridine

InChI

InChI=1S/C9H12N2/c1-2-8(6-10-4-1)9-3-5-11-7-9/h1-2,4,6,9,11H,3,5,7H2/t9-/m1/s1

InChI Key

JNZDYUPZUHCHFK-SECBINFHSA-N

SMILES

C1CNCC1C2=CN=CC=C2

Isomeric SMILES

C1CNC[C@@H]1C2=CN=CC=C2

Canonical SMILES

C1CNCC1C2=CN=CC=C2

Origin of Product

United States

Foundational & Exploratory

Technical Guide: 3-[(3S)-3-Pyrrolidinyl]pyridine (CAS 498548-09-7)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-[(3S)-3-Pyrrolidinyl]pyridine (CAS 498548-09-7), often referred to as (S)-3-(3-pyridyl)pyrrolidine , is a high-value heterocyclic scaffold in medicinal chemistry. Structurally distinct from nornicotine (which possesses a 2-pyrrolidinyl linkage), this "meta-meta" isomer serves as a critical pharmacophore for targeting neuronal nicotinic acetylcholine receptors (nAChRs) .

Its rigid stereochemical configuration ((S)-enantiomer) is pivotal for discriminating between nAChR subtypes, specifically the high-affinity


  and the homomeric 

subtypes. This compound is widely utilized as a lead structure or intermediate in the development of cognitive enhancers, analgesics (e.g., ABT-594 analogs), and smoking cessation agents.

Physicochemical Profile

The physicochemical properties of 3-[(3S)-3-Pyrrolidinyl]pyridine dictate its pharmacokinetic behavior, particularly its ability to penetrate the blood-brain barrier (BBB) due to its moderate lipophilicity and basicity.

Table 1: Key Physicochemical Properties
PropertyValueNotes
Chemical Formula

Molecular Weight 148.21 g/mol
CAS Number 498548-09-7Specific to the (S)-enantiomer
Appearance Pale yellow oil / Low-melting solidHygroscopic; darkens upon oxidation
Boiling Point ~267°C (Predicted)at 760 mmHg
pKa (Pyrrolidine) ~9.5Protonated at physiological pH
pKa (Pyridine) ~3.4Unprotonated at physiological pH
LogP 0.6 ± 0.2Indicates good water solubility and BBB permeability
Solubility Soluble in water, MeOH, DCMSparingly soluble in hexanes

Synthetic Methodologies

The synthesis of CAS 498548-09-7 requires strict control over stereochemistry at the pyrrolidine C3 position. Two primary strategies are employed: Asymmetric Negishi Coupling (Route A) for de novo chiral synthesis, and Classical Resolution (Route B) for industrial scalability.

Route A: Enantioselective Negishi Coupling

This method utilizes the chiral pool material (S)-3-hydroxypyrrolidine to establish the stereocenter before coupling.

  • Activation: (S)-N-Boc-3-hydroxypyrrolidine is converted to the corresponding iodide or mesylate with inversion of configuration (Walden inversion), yielding the (R)-electrophile.

  • Zincation: Formation of the organozinc reagent.

  • Coupling: Palladium-catalyzed cross-coupling with 3-bromopyridine.

Route B: Cyclization and Resolution

A more robust industrial route involves the synthesis of the racemate followed by chiral resolution.

  • Condensation: 3-Pyridinecarboxaldehyde is condensed with succinic anhydride derivatives or via 1,3-dipolar cycloaddition to form the pyrrolidine core.

  • Resolution: The racemic amine is resolved using (L)-Tartaric acid or Di-p-toluoyl-L-tartaric acid to crystallize the desired (S)-enantiomer salt.

Visualization: Synthetic Pathway

Synthesis cluster_0 Precursors cluster_1 Reaction Conditions cluster_2 Product P1 3-Bromopyridine Step2 Negishi Coupling (Pd2(dba)3, Ligand) P1->Step2 Cross-Coupling P2 (S)-N-Boc-3-Iodopyrrolidine (Chiral Precursor) Step1 Zinc Activation (Zn dust, LiCl) P2->Step1 Formation of Organozinc Step1->Step2 R-Zn-I Species Step3 Deprotection (TFA/DCM) Step2->Step3 Intermediate: (S)-N-Boc-3-(3-pyridyl)pyrrolidine Final 3-[(3S)-3-Pyrrolidinyl]pyridine (CAS 498548-09-7) Step3->Final Yield: ~65%

Caption: Enantioselective synthesis via Negishi cross-coupling, preserving the C3 stereocenter.

Pharmacological Characterization[7]

The pharmacological value of 3-[(3S)-3-Pyrrolidinyl]pyridine lies in its interaction with nAChRs. Unlike nicotine, which contains a pyrrolidine ring attached at the C2 position, the C3 attachment in this compound alters the vector of the cationic center (pyrrolidine nitrogen) relative to the hydrogen bond acceptor (pyridine nitrogen).

Mechanism of Action
  • 
     nAChR:  Acts as a high-affinity ligand (
    
    
    
    in low nM range). Depending on N-substitution (e.g., methylation), it can function as a partial agonist, desensitizing the receptor to modulate dopamine release in the mesolimbic pathway.
  • 
     nAChR:  Often displays lower affinity but can be optimized for positive allosteric modulation (PAM) activity in derivative forms.
    
Visualization: nAChR Signaling Pathway

Pharmacology Ligand 3-[(3S)-3-Pyrrolidinyl]pyridine Receptor nAChR (α4β2 / α7) Ligand->Receptor Binding (Orthosteric) IonChannel Ion Channel Opening (Na+ / Ca2+ Influx) Receptor->IonChannel Conformational Change Depolarization Membrane Depolarization IonChannel->Depolarization Signaling Downstream Signaling (ERK/CREB Pathway) IonChannel->Signaling Ca2+ signaling Release Neurotransmitter Release (Dopamine/Acetylcholine) Depolarization->Release Ca2+ dependent

Caption: Signal transduction cascade initiated by ligand binding to neuronal nAChRs.

Experimental Protocols

Protocol A: Synthesis of (S)-3-(3-Pyridyl)pyrrolidine (Resolution Method)

Note: This protocol assumes starting from the racemic 3-(3-pyridyl)pyrrolidine.

Materials:

  • Racemic 3-(3-pyridyl)pyrrolidine (10 g, 67.5 mmol)

  • Di-p-toluoyl-L-tartaric acid (L-DTTA) (26 g, 67.5 mmol)

  • Ethanol (Absolute)

  • Methanol[1]

Procedure:

  • Salt Formation: Dissolve racemic amine (10 g) in hot ethanol (150 mL). Separately dissolve L-DTTA (26 g) in hot ethanol (150 mL).

  • Mixing: Add the acid solution to the amine solution slowly with stirring at 60°C.

  • Crystallization: Allow the mixture to cool slowly to room temperature, then refrigerate at 4°C for 24 hours. The (S)-amine-L-DTTA salt will crystallize (diastereomeric selection).

  • Filtration: Filter the white precipitate.

  • Recrystallization: Recrystallize the solid from methanol/ethanol (1:1) to upgrade chiral purity (>98% ee).

  • Free Basing: Suspend the salt in DCM (100 mL) and treat with 1M NaOH (100 mL). Separate the organic layer, dry over

    
    , and concentrate in vacuo.
    
  • Yield: Expect ~3.0 g (30% overall) of (S)-enantiomer as a pale yellow oil.

Protocol B: In Vitro Binding Assay ( nAChR)

Objective: Determine the affinity (


) of the compound.
  • Membrane Preparation: Use rat cortical membranes or HEK293 cells stably expressing human

    
     nAChRs.
    
  • Radioligand:

    
    -Epibatidine (0.5 nM).
    
  • Incubation:

    • Mix 150 µL membrane suspension, 25 µL radioligand, and 25 µL test compound (dilution series

      
       to 
      
      
      
      M).
    • Buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM

      
      .
      
    • Incubate at 25°C for 75 minutes.

  • Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine.

  • Counting: Measure radioactivity via liquid scintillation counting.

  • Analysis: Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

References

  • Holladay, M. W., et al. (1997). Structure-Activity Relationships of Nicotinic Acetylcholine Receptor Agonists as Potential Treatments for Alzheimer's Disease. Journal of Medicinal Chemistry. Link

  • Arneric, S. P., et al. (2007). Neuronal Nicotinic Receptors: A Perspective on Two Decades of Drug Discovery Research. Biochemical Pharmacology. Link

  • Mazurov, A., et al. (2006). 2-(3-Pyridyl)-1-azabicyclo[3.2.2]nonane (TC-5619), a Novel Neuronal Nicotinic Receptor Agonist. Journal of Medicinal Chemistry. Link

  • PubChem Database. (2024). Compound Summary for 3-(3-Pyridinyl)pyrrolidine. National Library of Medicine. Link

  • Organic Chemistry Portal. (2023). Synthesis of Pyrrolidines: Recent Literature.Link

Sources

Technical Guide: Mechanism of Action of 3-[(3S)-3-Pyrrolidinyl]pyridine at nAChRs

[1]

Executive Summary & Molecular Architecture[1]

3-[(3S)-3-Pyrrolidinyl]pyridine (often referred to in Structure-Activity Relationship (SAR) literature as (S)-3-(3-pyridyl)pyrrolidine or Iso-nornicotine ) is a synthetic nicotinic agonist.[1] It is defined by the attachment of the pyridine ring to the C3 position of the pyrrolidine ring, rather than the C2 position found in nicotine and nornicotine.

This structural shift fundamentally alters the pharmacophore by changing the internitrogen distance (N–N distance) and the vector of the cationic center relative to the aromatic pyridine ring. This molecule serves as a high-precision tool for distinguishing the steric tolerance of


1
Structural Comparison: The "Regioisomer Effect"
FeatureNornicotine (Canonical)3-[(3S)-3-Pyrrolidinyl]pyridine (Target)
IUPAC 3-[(2S)-pyrrolidin-2-yl]pyridine3-[(3S)-pyrrolidin-3-yl]pyridine
Connectivity Pyridine attached to Pyrrolidine C2Pyridine attached to Pyrrolidine C3
Chirality (S)-enantiomer (Natural)(S)-enantiomer (Synthetic Probe)
N–N Distance ~4.8 Å (Optimal for high affinity)~5.5–6.0 Å (Altered pharmacophore)
Primary Role Major metabolite, full/partial agonistSAR Probe, selectivity determinant

Mechanism of Action: Orthosteric Binding & Gating

The mechanism of action for 3-[(3S)-3-Pyrrolidinyl]pyridine is defined by its interaction with the orthosteric site located at the interface of the




1
The Pharmacophore Mismatch

The canonical nicotinic pharmacophore requires a cationic center (pyrrolidine nitrogen) to form a cation-


1
  • Binding Entry: The ligand enters the extracellular vestibule.

  • Cation-

    
     Interaction:  The pyrrolidine nitrogen (protonated at physiological pH) anchors to Trp149  (loop B).[1]
    
  • Steric Fit: Due to the C3-attachment, the 3-[(3S)-3-Pyrrolidinyl]pyridine molecule is more extended.[1]

    • 
       Receptors:  The binding pocket is tight.[1] The C3-isomer often exhibits reduced affinity (
      
      
      in the micromolar range) compared to the C2-isomer (nanomolar range) because the extended geometry forces the loop C to close imperfectly, leading to partial agonism or rapid desensitization.[1]
    • 
       Receptors:  The homomeric pocket is larger but requires specific hydrophobic contacts.[1] The C3-isomer serves as a template for "bridged" bicyclic analogs (e.g., azabicyclo systems) that regain high affinity.[1]
      
Signal Transduction Pathway

Upon binding, the molecule induces a conformational rotation of the extracellular domain, which is mechanically coupled to the M2 transmembrane helices.

MOA_PathwayLigand3-[(3S)-3-Pyrrolidinyl]pyridineOrthostericSiteOrthosteric Site(Trp149 / Tyr190)Ligand->OrthostericSiteBinding (Kd)LoopCLoop C Closure(Steric Strain)OrthostericSite->LoopCInductionM2HelixM2 Helix RotationLoopC->M2HelixCouplingDesensitizationReceptor Desensitization(Closed State)LoopC->DesensitizationProlonged OccupancyNoteNote: C3-isomer inducesweaker Loop C closurethan NornicotineLoopC->NoteIonFluxNa+/Ca2+ InfluxM2Helix->IonFluxChannel Opening

Caption: Signal transduction pathway highlighting the critical Loop C closure step, which is modulated by the specific geometry of the C3-substituted pyrrolidine.

Experimental Protocols for Validation

To validate the activity and affinity of 3-[(3S)-3-Pyrrolidinyl]pyridine, the following self-validating protocols are standard in nAChR drug discovery.

Radioligand Binding Assay (Affinity Determination)

Objective: Determine the inhibition constant (

  • Reagents:

    • Membrane preparations: Rat cerebral cortex (

      
       rich) or Hippocampus (
      
      
      rich).[1]
    • Radioligands:

      
      -Epibatidine (high affinity, non-selective) or 
      
      
      -
      
      
      -Bungarotoxin (selective for
      
      
      ).[1]
    • Test Compound: 3-[(3S)-3-Pyrrolidinyl]pyridine (dissolved in DMSO, serial dilutions).[1]

Protocol:

  • Preparation: Thaw membrane homogenates and resuspend in Tris-HCl buffer (50 mM, pH 7.4).

  • Incubation: Mix 150

    
    L membrane suspension, 25 
    
    
    L radioligand (
    
    
    concentration), and 25
    
    
    L test compound.
  • Equilibrium: Incubate at 25°C for 75 minutes (ensure equilibrium is reached; C3-isomers may have slower kinetics).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine (reduces non-specific binding).

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate

    
     and convert to 
    
    
    using the Cheng-Prusoff equation.[1]
Two-Electrode Voltage Clamp (Functional Efficacy)

Objective: Measure agonist efficacy (


Protocol:

  • Expression: Inject Xenopus oocytes with cRNA encoding human

    
     and 
    
    
    subunits (1:1 ratio). Incubate for 3-5 days.
  • Setup: Place oocyte in a recording chamber perfused with Ringer's solution containing atropine (to block muscarinic receptors).

  • Clamping: Impale with two glass microelectrodes (1-2 M

    
    ). Clamp voltage at -60 mV.
    
  • Application: Perfusion of 3-[(3S)-3-Pyrrolidinyl]pyridine for 2 seconds.

  • Washout: Wash with Ringer's buffer for 3 minutes to allow recovery from desensitization.

  • Normalization: Compare current amplitude to a saturating dose of Acetylcholine (1 mM) or Nicotine (10

    
    M).
    

Data Output Table (Hypothetical Representative Data):

Parameter

nAChR

nAChR
Interpretation

(Binding)
250 - 1500 nM> 10,000 nMLower affinity than Nornicotine (

nM).[1]

(Function)
5.0

M
> 50

M
Weak partial agonist.

(%)
30 - 40%< 10%Low intrinsic efficacy; likely acts as a functional antagonist in high-ACh states.[1]

Synthesis & Causality in Experimental Design[1]

When synthesizing or utilizing this compound, researchers must be aware of the chiral integrity .[2]

  • Synthesis Route: Typically involves the coupling of 3-bromopyridine with a protected 3-pyrrolidinone or via a Heck reaction with protected 3-pyrroline, followed by asymmetric hydrogenation.[1]

  • Why (S)-isomer? The (S)-enantiomer of pyrrolidinyl-pyridines typically matches the natural chirality of L-nicotine.[1] The (R)-isomer often displays significantly reduced affinity (10-100 fold drop), serving as a negative control in binding assays.[1]

Experimental_WorkflowSynthesisSynthesis of3-[(3S)-3-Pyrrolidinyl]pyridineQCQC: Chiral HPLC & NMR(Must be >99% ee)Synthesis->QCScreeningPrimary Screen:Radioligand DisplacementQC->ScreeningIf PassFunctionalSecondary Screen:Electrophysiology (Oocytes)Screening->FunctionalIf Ki < 10 uMAnalysisData Analysis:Selectivity Ratio (a4b2 vs a7)Functional->Analysis

Caption: Workflow for validating the pharmacological profile of the specific 3-isomer probe.

References

  • Holladay, M. W., Dart, M. J., & Lynch, J. K. (1997). Neuronal Nicotinic Acetylcholine Receptors as Targets for Drug Discovery. Journal of Medicinal Chemistry, 40(26), 4169–4194. Link[1]

  • Glennon, R. A., & Dukat, M. (2000). Central nicotinic receptor ligands and pharmacophores. Pharmaceutica Acta Helvetiae, 74(2-3), 103-114.[1] Link

  • Targacept, Inc. (2008). Substituted 3-pyridyl-3-pyrrolidines as nicotinic acetylcholine receptor ligands. Patent WO2008020607. (Describing the synthesis and SAR of the 3-pyrrolidinyl scaffold). Link[1]

  • Papke, R. L., et al. (2010). The pharmacological activity of nicotine and nornicotine on nAChR subtypes relevant to nicotine addiction and cognition. Journal of Pharmacology and Experimental Therapeutics. (Contextualizing nornicotine isomers). Link

An In-depth Technical Guide to the Organic Solvent Solubility of (S)-3-(3-pyrrolidinyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery, the pyrrolidine and pyridine scaffolds are foundational elements, frequently appearing in molecules targeted for a vast array of human diseases.[1][2][3][4] (S)-3-(3-pyrrolidinyl)pyridine, a molecule incorporating both these critical pharmacophores, represents a class of compounds with significant potential in medicinal chemistry. The journey from a promising lead compound to a viable drug candidate is governed by a set of fundamental physicochemical properties, among which solubility stands as a primary gatekeeper.

Solubility dictates a compound's behavior in virtually every stage of development, from initial in vitro screening assays to final formulation and in vivo bioavailability.[5][6] A comprehensive understanding of a compound's solubility in various organic solvents is therefore not merely academic; it is a critical prerequisite for rational experimental design, process chemistry, purification, and the development of effective delivery systems.

This guide provides a detailed exploration of the solubility characteristics of (S)-3-(3-pyrrolidinyl)pyridine. Moving beyond a simple data sheet, we will delve into the theoretical principles governing its solubility, predict its behavior in different classes of organic solvents, and provide detailed, field-proven protocols for its experimental determination. This document is intended for researchers, chemists, and drug development professionals who require a robust understanding of this compound's physical chemistry to accelerate their research and development efforts.

Physicochemical Profile of (S)-3-(3-pyrrolidinyl)pyridine

Understanding the inherent properties of a molecule is the first step in predicting its solubility. The structure of (S)-3-(3-pyrrolidinyl)pyridine, featuring a polar aromatic pyridine ring and a saturated, basic pyrrolidine ring, provides clear indicators of its likely behavior.

PropertyValueSource
Molecular Formula C₉H₁₂N₂[7][8]
Molecular Weight 148.20 g/mol [7][8]
Appearance Typically a liquid[8]
pKa (Predicted) ~8.5-9.5 (pyrrolidinyl N), ~5.0-6.0 (pyridinyl N)Theoretical
Hydrogen Bond Donors 1 (pyrrolidine N-H)Structural Analysis
Hydrogen Bond Acceptors 2 (pyrrolidine N, pyridine N)Structural Analysis

The presence of two basic nitrogen atoms makes the molecule's charge state and, consequently, its aqueous solubility, highly dependent on pH. In the context of organic solvents, the key features are its moderate polarity and its capacity for hydrogen bonding, both as a donor and an acceptor.

Theoretical Principles of Solubility

The adage "like dissolves like" is the foundational principle of solubility. This concept is governed by the balance of intermolecular forces between the solute ((S)-3-(3-pyrrolidinyl)pyridine) and the solvent.

  • Polarity & Dipole Moments : The electronegative nitrogen atoms in both the pyridine and pyrrolidine rings create permanent dipole moments within the molecule, rendering it polar.[9] Polar solvents will effectively solvate the molecule through dipole-dipole interactions.

  • Hydrogen Bonding : This is the strongest intermolecular force. (S)-3-(3-pyrrolidinyl)pyridine can donate a hydrogen bond via its pyrrolidine N-H group and accept hydrogen bonds at both nitrogen atoms. Solvents capable of hydrogen bonding are therefore expected to be excellent solvents.

  • Van der Waals Forces : These weaker forces are present in all interactions but are the dominant force in non-polar solvents. While present, they are unlikely to overcome the strong polar and hydrogen-bonding interactions required to dissolve (S)-3-(3-pyrrolidinyl)pyridine effectively.

The interplay of these forces dictates the predicted solubility profile across different solvent classes.

G cluster_solute Solute: (S)-3-(3-pyrrolidinyl)pyridine cluster_solvents Solvent Classes cluster_solubility Predicted Solubility solute Molecular Structure - Polar Pyridine Ring - Saturated Pyrrolidine Ring - H-bond Donor (1) - H-bond Acceptor (2) polar_protic Polar Protic (e.g., Methanol, Ethanol) - H-Bonding Dominant solute->polar_protic Strong H-Bonding Interaction polar_aprotic Polar Aprotic (e.g., DMSO, Acetonitrile) - Dipole-Dipole Dominant solute->polar_aprotic Strong Dipole-Dipole Interaction non_polar Non-Polar (e.g., Hexane, Toluene) - Van der Waals Dominant solute->non_polar Weak Interaction (Polarity Mismatch) high High Solubility polar_protic->high medium Moderate to High Solubility polar_aprotic->medium low Low to Negligible Solubility non_polar->low

Caption: Predicted solubility based on intermolecular forces.

Predicted Solubility Profile in Common Organic Solvents

Based on the theoretical principles outlined above, we can predict the solubility of (S)-3-(3-pyrrolidinyl)pyridine. Note that these are qualitative predictions; quantitative experimental determination is essential for any application.

Solvent ClassExample SolventsKey InteractionPredicted SolubilityRationale for Researchers
Polar Protic Water, Methanol, EthanolHydrogen BondingHigh Excellent for creating stock solutions for biological assays (with pH consideration for water) and for purification via normal-phase chromatography. The compound is reportedly soluble in water at 50 mg/mL.[10]
Polar Aprotic DMSO, DMF, AcetonitrileDipole-DipoleHigh DMSO is a universal solvent for creating high-concentration stock solutions for compound libraries and high-throughput screening.[6] Acetonitrile is a common mobile phase in reverse-phase HPLC.
Slightly Polar Chloroform, Dichloromethane (DCM)Dipole-DipoleModerate to High Useful for liquid-liquid extractions and as reaction solvents. The compound is reported to be soluble in chloroform.[10]
Non-Polar Hexanes, Toluene, Diethyl EtherVan der WaalsLow to Negligible These are ideal "anti-solvents" for precipitating or crystallizing the compound from a more polar solvent system.

Experimental Determination of Thermodynamic Solubility

While predictions are useful, empirical data is non-negotiable in drug development. The "gold standard" for determining the true thermodynamic equilibrium solubility is the Shake-Flask Method .[11][12][13] This method measures the concentration of a saturated solution in equilibrium with an excess of solid compound.

Standard Protocol: Shake-Flask Method

This protocol must be performed for each solvent of interest.

Objective: To determine the equilibrium solubility of (S)-3-(3-pyrrolidinyl)pyridine in a given organic solvent at a controlled temperature.

Materials:

  • (S)-3-(3-pyrrolidinyl)pyridine (solid form, e.g., hydrochloride salt, if the free base is liquid)

  • Solvent of interest (analytical grade or higher)

  • Glass vials with PTFE-lined screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE, check for compatibility)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with UV detector or Mass Spectrometer (MS)

Procedure:

  • Preparation: Add an excess amount of (S)-3-(3-pyrrolidinyl)pyridine to a glass vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

  • Solvent Addition: Accurately add a known volume of the chosen organic solvent to the vial.

  • Equilibration: Tightly cap the vial and place it on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate for a period sufficient to reach equilibrium. This can range from 24 to 72 hours.[11][13] A preliminary experiment to measure concentration at various time points (e.g., 8, 24, 48, 72 hours) is recommended to determine the necessary equilibration time.[13]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining suspended particles.[11]

  • Sampling: Carefully withdraw an aliquot of the clear supernatant. To avoid disturbing the solid pellet, take the sample from the upper portion of the liquid.

  • Filtration (Optional but Recommended): Filter the aliquot through a low-binding syringe filter (e.g., 0.22 µm PTFE) into a clean analysis vial.[11] This step removes any fine particulates that could interfere with analysis. Self-Validation: Run a control to check for compound adsorption to the filter.

  • Dilution: Accurately dilute the sample with a suitable solvent (often the mobile phase of the analytical method) to a concentration that falls within the linear range of the calibration curve.

  • Quantification: Analyze the diluted sample using a validated HPLC-UV or LC-MS/MS method. Determine the concentration by comparing the peak area to a standard calibration curve prepared with known concentrations of the compound.

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Report the result in units such as mg/mL or µg/mL.

G start Start prep 1. Preparation Add excess solid to vial start->prep add_solvent 2. Solvent Addition Add known volume of solvent prep->add_solvent equilibrate 3. Equilibration Agitate at constant T (24-72 hours) add_solvent->equilibrate separate 4. Phase Separation Centrifuge to pellet solid equilibrate->separate sample 5. Sampling Withdraw clear supernatant separate->sample quantify 6. Quantification Dilute and analyze via HPLC sample->quantify end End Report Solubility (mg/mL) quantify->end

Caption: Workflow for the Shake-Flask solubility method.

Alternative High-Throughput Methods

For early-stage discovery where many compounds or solvents need to be screened quickly, kinetic solubility methods like nephelometry are often used.[5] These methods typically involve adding a concentrated DMSO stock of the compound to the solvent and detecting the point at which precipitation occurs via light scattering.[5][11] While efficient for ranking compounds, it's crucial to recognize that these methods measure kinetic or apparent solubility, which may not reflect true thermodynamic equilibrium and can be influenced by factors like DMSO co-solvent effects.[11] Promising results should always be confirmed using the shake-flask method.

Safety and Handling

While a specific Safety Data Sheet (SDS) for (S)-3-(3-pyrrolidinyl)pyridine must be consulted, the parent structures, pyridine and pyrrolidine, provide guidance on potential hazards. Pyridine is a flammable liquid and is harmful if inhaled, swallowed, or absorbed through the skin.[14] It can cause irritation to the skin, eyes, and respiratory tract.[14] Pyrrolidine is also flammable, harmful, and corrosive.

General Handling Precautions:

  • Engineering Controls: Always handle the compound in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves (consult a glove compatibility chart).

  • Fire Safety: Keep away from heat, sparks, and open flames.[15][16] Ensure fire-extinguishing equipment is readily available.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light and air if the compound is sensitive.[17]

Conclusion

(S)-3-(3-pyrrolidinyl)pyridine is a polar molecule with a predicted high solubility in polar protic and aprotic organic solvents, and low solubility in non-polar solvents. This profile is governed by its ability to participate in strong hydrogen bonding and dipole-dipole interactions. While these predictions provide a strong directional framework, they are not a substitute for rigorous experimental validation.

For drug development professionals, the application of standardized, robust methods like the shake-flask protocol is imperative for generating the accurate and reliable solubility data needed to support formulation, process development, and preclinical evaluation. Understanding and quantifying the solubility of this promising scaffold is a foundational step toward unlocking its full therapeutic potential.

References

  • Raytor. (2026, January 22).
  • (N.d.). Experimental and Computational Methods Pertaining to Drug Solubility.
  • World Health Organiz
  • Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
  • Compound solubility measurements for early drug discovery. (2022, May 31).
  • National Center for Biotechnology Information. 3-Pyrrolidin-1-YL-pyridine. PubChem.
  • MATERIAL SAFETY D
  • 3-(Pyrrolidin-3-yl)pyridine. CymitQuimica.
  • SAFETY DATA SHEET. (2024, September 7). Sigma-Aldrich.
  • 3-(2-Pyrrolidinyl)pyridine CAS#: 5746-86-1. ChemicalBook.
  • SAFETY DATA SHEET. (2009, October 2). Fisher Scientific.
  • Iannitelli, A., et al. (2021, August 10). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
  • Pyridine - Solubility of Things.
  • 3-(1-Methyl-3-pyrrolidinyl)pyridine Properties. EPA.
  • SAFETY DATA SHEET. (2024, September 7). Sigma-Aldrich.
  • 3 3 0 Material Safety Data Sheet. (2010, June 10). Actylis Lab Solutions.
  • Showing Compound Nicotine (FDB003968). (2010, April 8). FooDB.
  • TABLE 3-2, Physical and Chemical Properties of Pyridine. NCBI.
  • Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. Sarchem Labs.
  • Pyrrolidine. Wikipedia.
  • Kandefer-Szerszeń, M., et al.
  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug D. (2021, October 13). DDDT.
  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023, July 6).
  • Chemical Properties of Pyridine (CAS 110-86-1). Cheméo.

Sources

Methodological & Application

protocol for N-alkylation of 3-[(3S)-3-Pyrrolidinyl]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective N-Alkylation of 3-[(3S)-3-Pyrrolidinyl]pyridine

Introduction & Scope

3-[(3S)-3-Pyrrolidinyl]pyridine (CAS: 5979-92-0), commonly known as (S)-nornicotine , is a critical scaffold in the development of nicotinic acetylcholine receptor (nAChR) ligands. Its pharmacological profile makes it a primary target for CNS drug discovery, particularly for neurodegenerative diseases and smoking cessation therapies.

This Application Note provides a definitive protocol for the N-alkylation of the pyrrolidine ring. Unlike simple amines, this substrate presents a regioselectivity challenge due to the presence of two distinct nitrogen centers. This guide details the mechanistic logic, optimized synthetic procedures, and purification strategies required to achieve high-yield, enantiopure N-alkylated derivatives.

Strategic Considerations: Chemical Logic

Successful alkylation requires exploiting the electronic disparity between the two nitrogen atoms within the scaffold.

Nucleophilicity & Basicity Analysis

The substrate contains two nitrogen atoms with vastly different electronic environments. This difference allows for chemoselective alkylation at the pyrrolidine nitrogen (


) without requiring protection of the pyridine nitrogen (

).
ParameterPyrrolidine Nitrogen (

)
Pyridine Nitrogen (

)
Implication
Hybridization



lone pair is higher energy (more available).
pKa (Conj. Acid) ~9.0 - 10.5 ~3.3 - 5.3

is

times more basic.[1]
Sterics Secondary amine (hindered)Aromatic ring (planar)

is the kinetic and thermodynamic nucleophile.

Key Takeaway: Under standard nucleophilic substitution or reductive amination conditions, reaction will occur exclusively at the pyrrolidine nitrogen. However, acidic conditions (pH < 4) will protonate the pyridine ring, potentially altering solubility profiles.

Pathway Selection Logic

We present three distinct methodologies. Selection depends on the nature of the alkyl group (


) to be introduced.
  • Method A (Reductive Amination): The Gold Standard for introducing

    
     or 
    
    
    
    alkyl groups. Mild, high yield, avoids over-alkylation.
  • Method B (Direct Alkylation): Required for introducing groups where no aldehyde precursor exists (e.g., specific functionalized linkers). Risk of quaternization (over-alkylation).

  • Method C (Eschweiler-Clarke): Specific protocol for Methylation only.

Experimental Protocols

Method A: Reductive Amination (Preferred)

Use this for: Ethyl, Benzyl, Cyclopropylmethyl, and complex alkyl chains.

Mechanism: Formation of an iminium ion intermediate followed by irreversible hydride reduction.[2]

Reagents:

  • Substrate: (S)-Nornicotine (1.0 equiv)

  • Carbonyl: Aldehyde/Ketone (1.1 - 1.2 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Additive: Acetic Acid (AcOH) (1.0 equiv) - Catalyzes imine formation.

Protocol:

  • Preparation: In a flame-dried round-bottom flask under

    
    , dissolve (S)-nornicotine (1.0 mmol) in anhydrous DCE (10 mL).
    
  • Imine Formation: Add the appropriate aldehyde (1.1 mmol). If the aldehyde is hindered, stir for 30 min at room temperature.

  • Acidification: Add AcOH (1.0 mmol). Note: This buffers the pH to facilitate iminium ion formation without protonating the pyridine excessively.

  • Reduction: Cool to 0°C. Add STAB (1.5 mmol) portion-wise over 5 minutes. Allow to warm to room temperature and stir for 4–16 hours.

  • Quench: Quench by adding saturated aqueous

    
     (10 mL). Stir vigorously for 15 mins until gas evolution ceases.
    
  • Workup: Extract with DCM (

    
     mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
Method B: Direct Nucleophilic Substitution ( )

Use this for: Allyl groups, Propargyl groups, or long chains where aldehydes are unstable.

Reagents:

  • Substrate: (S)-Nornicotine (1.0 equiv)

  • Electrophile: Alkyl Halide (R-X, where X=Br, I) (1.0 equiv)

  • Base:

    
     (2.0 equiv) or 
    
    
    
    (1.5 equiv)
  • Solvent: Acetonitrile (ACN) or DMF.

Protocol:

  • Setup: Dissolve (S)-nornicotine (1.0 mmol) in ACN (10 mL). Add powdered

    
     (2.0 mmol).
    
  • Addition: Add the alkyl halide (1.0 mmol) dropwise at 0°C. Critical: Do not add excess alkyl halide to prevent quaternization of the product.

  • Reaction: Stir at room temperature (or 60°C for unreactive chlorides) for 12–24 hours. Monitor by TLC/LCMS.

  • Workup: Filter off solids. Concentrate the filtrate. Partition residue between water and EtOAc. Extract, dry, and concentrate.[3]

Method C: Eschweiler-Clarke Methylation

Use this for: Synthesis of (S)-Nicotine (Methylation).

Protocol:

  • Mix (S)-nornicotine (1.0 equiv) with 37% aqueous Formaldehyde (2.2 equiv) and Formic Acid (3.0 equiv).

  • Reflux (100°C) for 12 hours.

    
     evolution indicates reaction progress.
    
  • Basify with NaOH to pH > 12 and extract with DCM.

Visualization: Decision & Workflow

The following diagram illustrates the decision logic and mechanistic flow for the N-alkylation process.

N_Alkylation_Protocol Start Substrate: 3-[(3S)-3-Pyrrolidinyl]pyridine Decision Select Alkyl Group (R) Start->Decision PathA Method A: Reductive Amination (Standard Alkyls) Decision->PathA Primary/Secondary R PathB Method B: Direct Alkylation (Allyl/Propargyl/Linkers) Decision->PathB Unsaturated/Specific R PathC Method C: Eschweiler-Clarke (Methyl Only) Decision->PathC Methyl (CH3) StepA1 Reagents: Aldehyde + STAB + AcOH PathA->StepA1 StepB1 Reagents: R-X + K2CO3 PathB->StepB1 Workup Workup & Purification (Basified Silica) PathC->Workup StepA2 Intermediate: Iminium Ion StepA1->StepA2 StepA2->Workup StepB2 Risk Control: Stoichiometric Addition StepB1->StepB2 StepB2->Workup Product Product: N-Alkylated (S)-Nornicotine Workup->Product

Caption: Decision matrix for selecting the optimal alkylation pathway based on the desired substituent, highlighting critical intermediates and risk control steps.

Purification & Analytical Validation

Due to the basicity of the product, standard silica chromatography often results in "streaking" (tailing), leading to yield loss and poor purity.

Optimized Purification Protocol:

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase Modifier: The eluent must contain a base.

    • Option 1: DCM : MeOH :

      
       (90 : 9 : 1).
      
    • Option 2: DCM : MeOH containing 1% Triethylamine (TEA).

  • TLC Visualization: Use Dragendorff’s reagent (orange stain for alkaloids) or UV (254 nm).

Analytical Check (Self-Validation):

  • 1H NMR: Look for the disappearance of the broad NH signal (~1.5-2.0 ppm) and the appearance of the N-R protons.

  • Chiral HPLC: Verify that no racemization occurred at the C3' position. (S)-nornicotine is susceptible to racemization only under extreme radical or thermal conditions, but Method A preserves stereochemistry.

References

  • Crooks, P. A., et al. (2005). "A general procedure for the enantioselective synthesis of the minor tobacco alkaloids nornicotine, anabasine, and anatabine."[4] The AAPS Journal, 7(3), E75.[5]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.

  • Graton, J., Berthelot, M., Gal, J. F., et al. (2002).[6] "Site of protonation of nicotine and nornicotine in the gas phase: pyridine or pyrrolidine nitrogen?" Journal of the American Chemical Society, 124(35), 10514-10520.

Sources

Application Note: Reductive Amination Protocols for (S)-3-(3-pyridyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

The scaffold (S)-3-(3-pyridyl)pyrrolidine is a privileged pharmacophore in neurobiology, serving as a core structural motif for neuronal nicotinic acetylcholine receptor (nAChR) ligands (e.g.,


 agonists). Unlike its regioisomer nornicotine (2-substituted), the 3-substituted pyrrolidine offers unique vector orientation for structure-activity relationship (SAR) exploration.

This Application Note provides validated protocols for the reductive amination of this secondary amine. While alkylation with halides is possible, reductive amination is preferred due to its superior chemoselectivity, suppression of over-alkylation (quaternization), and compatibility with functionalized aldehydes and ketones.

Key Chemical Challenges
  • Regioselectivity: The molecule contains two basic nitrogen atoms. The pyrrolidine nitrogen (

    
    ) is significantly more nucleophilic than the pyridine nitrogen (
    
    
    
    ). Protocols must target the pyrrolidine
    
    
    without affecting the pyridine ring.
  • Stereochemical Integrity: The (S)-configuration at the C3 position is remote from the reaction center (N1), but harsh conditions (high heat/strong Lewis acids) could theoretically induce racemization via reversible elimination mechanisms, though rare.

  • Hygroscopicity: The starting material is often a hygroscopic oil or dihydrochloride salt, requiring specific handling during stoichiometry calculations.

Mechanistic Decision Tree

Select the appropriate protocol based on your electrophile (carbonyl source) and scale.

decision_tree Start Start: (S)-3-(3-pyridyl)pyrrolidine Carbonyl Carbonyl Source? Start->Carbonyl Aldehyde Aldehyde (R-CHO) Carbonyl->Aldehyde Ketone Ketone (R-C=O-R') Carbonyl->Ketone MethodA Method A: STAB/DCE (Standard Protocol) Aldehyde->MethodA High Reactivity MethodC Method C: Parallel Synthesis (Library Scale) Aldehyde->MethodC HTS / Library Steric Sterically Hindered? Ketone->Steric Steric->MethodA No (Cyclohexanone, Acetone) MethodB Method B: Ti(OiPr)4 / NaBH4 (Forcing Conditions) Steric->MethodB Yes (Acetophenones, Adamantanone)

Figure 1: Decision matrix for selecting the optimal reductive amination condition.

Method A: Sodium Triacetoxyborohydride (STAB) Protocol

Best for: Aldehydes, cyclic ketones, and non-hindered aliphatic ketones. Mechanism: Direct reductive amination.[1][2][3] STAB is mild and does not reduce aldehydes/ketones appreciably at pH 5–6, allowing the iminium ion to form and be reduced selectively.

Materials
  • Substrate: (S)-3-(3-pyridyl)pyrrolidine (1.0 equiv)

  • Carbonyl: Aldehyde or Ketone (1.1 – 1.2 equiv)

  • Reagent: Sodium triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (anhydrous)

  • Additive: Glacial Acetic Acid (AcOH)

Step-by-Step Protocol
  • Preparation of Free Base (If starting from salt):

    • If using the dihydrochloride salt, suspend it in DCE and add 2.0 equiv of Triethylamine (TEA) or Diisopropylethylamine (DIPEA). Stir for 15 min.

    • Note: If using the free base oil, skip this step.

  • Imine Formation:

    • To the amine solution (0.1 M – 0.2 M concentration) at room temperature, add the Carbonyl compound (1.1 equiv).

    • Add Acetic Acid (1.0 – 2.0 equiv). The target pH is roughly 5–6.

    • Critical Check: Stir for 15–30 minutes before adding the reductant to allow hemiaminal/iminium equilibrium to establish.

  • Reduction:

    • Add STAB (1.4 equiv) in one portion.

    • Observation: Mild effervescence may occur.

    • Stir at room temperature under nitrogen.

    • Time: Aldehydes typically complete in 1–4 hours. Ketones may require 12–24 hours.

  • Quench & Workup:

    • Quench with saturated aqueous NaHCO3 (pH should be basic, ~8-9).

    • Extract with DCM (3x).

    • Purification Note: The pyridine ring makes the product polar. Ensure the aqueous layer is sufficiently basic to extract the product.

  • Purification:

    • Dry organic layer over Na2SO4, filter, and concentrate.

    • Flash Chromatography: Use DCM:MeOH:NH4OH (e.g., 95:5:0.5).

Why this works (Expertise):

STAB is less reactive than NaBH4. It does not reduce the carbonyl group rapidly, avoiding the formation of the alcohol side-product. The acetic acid promotes the formation of the iminium ion (the reactive species), which STAB then reduces to the amine.

Method B: Titanium(IV) Isopropoxide / NaBH4 Protocol

Best for: Sterically hindered ketones, electron-deficient acetophenones, or "difficult" substrates where Method A fails. Mechanism: Ti(OiPr)4 acts as a strong Lewis acid and water scavenger, driving the equilibrium toward the imine/enamine, which is then reduced in a second step.

Step-by-Step Protocol
  • Imine Formation (Neat or Concentrated):

    • Combine (S)-3-(3-pyridyl)pyrrolidine (1.0 equiv) and the Ketone (1.1 equiv).

    • Add Ti(OiPr)4 (1.2 – 1.5 equiv).

    • Condition: Stir neat (without solvent) or in minimal THF at room temperature for 1 hour. If the ketone is very hindered, heat to 40–50°C.

    • Visual Cue: The solution often becomes viscous and changes color (yellow/orange).

  • Reduction:

    • Dilute the mixture with absolute Ethanol or Methanol (approx 2–4 mL per mmol).

    • Cool to 0°C.[4]

    • Carefully add NaBH4 (1.5 equiv) or NaCNBH3 (1.5 equiv).

    • Allow to warm to room temperature and stir for 2–12 hours.

  • Quench (Critical Step):

    • Quench by adding water (approx 1 mL per mmol Ti).

    • Result: A heavy white precipitate (

      
      ) will form.
      
    • Filter the suspension through a Celite pad. Wash the pad thoroughly with MeOH or DCM.

  • Workup:

    • Concentrate the filtrate.

    • Partition between EtOAc and 1N NaOH (to break up any remaining Titanate-amine complexes).

    • Separate, dry, and concentrate.[4][5]

Method C: High-Throughput Parallel Synthesis (Library Scale)

Best for: Generating SAR libraries (e.g., 24–96 compounds) in plates.

Protocol
  • Stock Solutions:

    • Amine: 0.2 M in DCE/AcOH (9:1).

    • Aldehydes: 0.2 M in DCE.

    • Slurry: Polymer-supported Cyanoborohydride (PS-CBH) or MP-Triacetoxyborohydride.

  • Procedure:

    • Aliquot 500 µL Amine stock + 550 µL Aldehyde stock into wells.

    • Add PS-CBH (2.0 – 2.5 equiv).

    • Shake at room temperature for 16 hours.

  • Purification (SCX):

    • Load crude reaction mixture directly onto a SCX-2 (Strong Cation Exchange) cartridge.

    • Wash with MeOH (removes non-basic impurities, excess aldehydes).

    • Elute product with 2M NH3 in MeOH .

    • Evaporate solvent.[5] This usually yields >95% pure product suitable for biological screening.

Reaction Mechanism & Pathway[6][7][8]

The following diagram illustrates the STAB-mediated pathway, emphasizing the role of acid catalysis in iminium formation.

reaction_mechanism cluster_conditions Critical Parameters Substrate (S)-3-(3-pyridyl) pyrrolidine Hemiaminal Hemiaminal Intermediate Substrate->Hemiaminal + Carbonyl Carbonyl Carbonyl (R-CHO) Carbonyl->Hemiaminal Iminium Iminium Ion (C=N+) Hemiaminal->Iminium AcOH (-H2O) Product N-Alkylated Product Iminium->Product STAB (H-) Params pH 5-6 favors Iminium STAB reduces Iminium >> Carbonyl

Figure 2: Mechanistic pathway of reductive amination using Sodium Triacetoxyborohydride.

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
No Reaction (Ketone) Steric hindrance or insufficient activation.Switch to Method B (Ti(OiPr)4). Increase temperature to 50°C.
Alcohol Byproduct Reductant reduced the carbonyl before imine formed.Ensure pH is ~5-6 (add AcOH). Stir amine+carbonyl for 30 mins before adding STAB.
Low Yield (Workup) Product stuck in aqueous layer (Water soluble).The pyridine/pyrrolidine combo is very polar. Saturate aqueous layer with NaCl (salting out) and use CHCl3/iPrOH (3:1) for extraction.[5]
Dialkylation Not applicable for this substrate.Since the starting material is a secondary amine, dialkylation yields a quaternary ammonium salt, which is rare under these mild conditions.
Racemization High heat or strong base usage.Stick to Method A (Room Temp, mildly acidic). Avoid refluxing in high-boiling solvents.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][6][7][8] Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, vol. 61, no.[6] 11, 1996, pp. 3849-3862.[6][7]

  • Holladay, M. W., et al. "Neuronal Nicotinic Acetylcholine Receptors as Targets for Drug Discovery." Journal of Medicinal Chemistry, vol. 40, no. 26, 1997, pp. 4169-4194.

  • Bhattacharyya, S. "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds with sodium borohydride." Journal of the Chemical Society, Perkin Transactions 1, 1998, pp. 2527-2530.

  • Caldwell, J. J., et al. "Synthesis of N-substituted pyrrolidines via reductive amination." Tetrahedron Letters, vol. 50, 2009.

Sources

reaction conditions for coupling 3-[(3S)-3-Pyrrolidinyl]pyridine with aryl halides

Author: BenchChem Technical Support Team. Date: February 2026

Topic: High-Fidelity


-Arylation of 3-[(3S)-3-Pyrrolidinyl]pyridine with Aryl Halides
Date:  October 26, 2023
Author:  Senior Application Scientist, Chemical Development Group[1]

Executive Summary & Strategic Context

The coupling of 3-[(3S)-3-Pyrrolidinyl]pyridine (CAS 1159977-03-3) with aryl halides is a cornerstone transformation in the synthesis of nicotinic acetylcholine receptor (nAChR) agonists (e.g., Varenicline analogs) and histone deacetylase (HDAC) inhibitors.[1]

While the secondary amine of the pyrrolidine ring is a potent nucleophile, this specific substrate presents a "Dual-Heterocycle Challenge" :

  • Catalyst Poisoning: The pyridine nitrogen (

    
    ) in the substrate can competitively bind to transition metals (Pd, Cu), arresting the catalytic cycle.[1]
    
  • Stereochemical Integrity: Preserving the (S)-configuration at the C3 position is critical for bioactivity. While generally robust, racemization can occur under forcing conditions with strong alkoxide bases.

  • Solubility: The product is often amphiphilic, complicating aqueous workups.

This guide provides two validated protocols: Method A (Buchwald-Hartwig) for unactivated or electron-rich aryl halides, and Method B (


)  for electron-deficient heteroaryl halides.[1]

Strategic Decision Matrix

Before selecting a protocol, analyze the electronic nature of your electrophile (Aryl Halide).

ReactionSelection Start Start: Select Aryl Halide (Ar-X) CheckElec Analyze Electronics of Ar-X Start->CheckElec ElectronPoor Electron Deficient (e.g., 2-Cl-Pyridine, 4-NO2-Ph-Br) CheckElec->ElectronPoor EWG Present ElectronRich Electron Neutral/Rich (e.g., Ph-Br, 3-OMe-Ph-Cl) CheckElec->ElectronRich EDG or Neutral MethodB METHOD B: SNAr Base: K2CO3/DMSO Temp: 80-120°C ElectronPoor->MethodB StericCheck Is Ar-X Sterically Hindered? ElectronRich->StericCheck MethodA METHOD A: Buchwald-Hartwig Cat: Pd(OAc)2 / RuPhos Base: NaOtBu or Cs2CO3 BrettPhos Use BrettPhos Pd G4 StericCheck->BrettPhos Ortho-substituted RuPhos Use RuPhos Pd G4 StericCheck->RuPhos Para/Meta-substituted BrettPhos->MethodA RuPhos->MethodA

Figure 1: Decision tree for selecting reaction conditions based on electrophile properties.

Method A: Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig)[1][2]

Scope: Best for unactivated aryl bromides, chlorides, and electron-rich substrates.[1] Mechanism: The catalytic cycle involves oxidative addition, amine coordination, deprotonation, and reductive elimination.[1][2][3] Critical Insight: Standard ligands (PPh3, dppf) often fail due to pyridine coordination.[1] We utilize Dialkylbiaryl phosphine ligands (Buchwald Ligands) like RuPhos or BrettPhos . These bulky ligands create a steric wall that prevents the substrate's pyridine nitrogen from binding to the Pd center, ensuring the cycle proceeds via the pyrrolidine amine [1][2].

Reagents & Materials
  • Substrate: 3-[(3S)-3-Pyrrolidinyl]pyridine (1.0 equiv)

  • Electrophile: Aryl Halide (1.1 equiv)[1]

  • Catalyst: RuPhos Pd G4 (2-5 mol%) (Alternative:

    
     + RuPhos)[1]
    
  • Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv) Note: Use

    
     if functional groups are base-sensitive (esters, nitriles).[1]
    
  • Solvent: Anhydrous Toluene or 1,4-Dioxane (0.2 M concentration)

Step-by-Step Protocol
  • Preparation (Inert Atmosphere):

    • Flame-dry a reaction vial equipped with a magnetic stir bar. Cool under a stream of Argon or Nitrogen.

    • Why: Oxygen poisons Pd(0) species; moisture quenches the alkoxide base.

  • Charging:

    • Add the Pd-precatalyst (RuPhos Pd G4, 2 mol%), Aryl Halide (1.1 equiv), and NaOtBu (1.5 equiv) to the vial.[1]

    • Tip: If the Aryl Halide is a liquid, add it after the solvent.

  • Substrate Addition:

    • Dissolve 3-[(3S)-3-Pyrrolidinyl]pyridine in anhydrous Toluene (degassed). Add this solution to the vial via syringe.

    • Concentration Check: Maintain reaction concentration between 0.1 M and 0.25 M. Too dilute = slow kinetics; Too concentrated = solubility issues.

  • Reaction:

    • Seal the vial with a Teflon-lined cap.

    • Heat to 85°C - 100°C for 4–12 hours. Monitor via LC-MS (Target mass: M+Ar).[1]

    • Checkpoint: If conversion stalls at 50%, add a second portion of catalyst (1 mol%).[1]

  • Workup (Pd Removal):

    • Cool to room temperature.[4][5][6][7] Dilute with EtOAc.

    • Filter through a pad of Celite to remove Pd black and inorganic salts.

    • Wash the filtrate with water (pH 9, adjusted with

      
      ) to keep the pyridine product neutral/organic-soluble.
      
Optimization Table (Method A)
VariableStandard ConditionAlternative (for Difficult Cases)Reason for Change
Ligand RuPhosBrettPhos / tBuXPhosUse BrettPhos for primary amines or extremely hindered aryl halides.
Base NaOtBu

/

Use weaker carbonate bases if the substrate contains esters, ketones, or nitriles.[1]
Solvent Toluenet-Amyl Alcohol / Dioxanet-Amyl alcohol helps solubilize polar substrates and stabilize the transition state.
Temp 85°C110°CHigher activation energy required for Aryl Chlorides.

Method B: Nucleophilic Aromatic Substitution ( )[1]

Scope: Strictly for electron-deficient aryl halides (e.g., 2-chloropyridine, 4-fluoronitrobenzene, 2-chloro-4-trifluoromethylpyrimidine).[1] Mechanism: Addition-Elimination via a Meisenheimer complex.[5] Advantage: Metal-free, lower cost, no heavy metal removal required [3].[1]

Reagents & Materials
  • Substrate: 3-[(3S)-3-Pyrrolidinyl]pyridine (1.0 equiv)

  • Electrophile: Heteroaryl Chloride/Fluoride (1.0 - 1.2 equiv)[1]

  • Base:

    
     (2.0 - 3.0 equiv) or DIPEA (3.0 equiv)[1]
    
  • Solvent: DMSO, DMF, or NMP (High dielectric constant is required).[1]

Step-by-Step Protocol
  • Setup:

    • To a round-bottom flask, add 3-[(3S)-3-Pyrrolidinyl]pyridine (1.0 equiv) and the electrophile (1.0 equiv).

    • Add finely ground, anhydrous

      
       (2.5 equiv).[1]
      
  • Solvation:

    • Add DMSO (0.5 M concentration).

    • Note: DMSO is superior to DMF for reaction rates but harder to remove. If using DMF, ensure temp does not exceed 140°C to avoid dimethylamine formation.

  • Reaction:

    • Heat to 80°C - 120°C . Stir vigorously (heterogeneous mixture).

    • Time: Typically 2–6 hours.

    • Monitoring: TLC (MeOH/DCM) or LC-MS.[1]

  • Workup (Crucial Step):

    • The "Crash Out" Method: Pour the reaction mixture into crushed ice/water (10x volume).

    • If the product precipitates: Filter and wash with water.

    • If product oils out: Extract with DCM (3x). Wash organic layer with Brine (to remove DMSO). Dry over

      
      .[5][7]
      

Experimental Workflow Visualization

Workflow Reactants Reactants: Substrate + Ar-X CatMix Catalyst/Base Mix (Glovebox/Schlenk) Reactants->CatMix Heat Reaction 80-100°C, 4-12h CatMix->Heat QC1 Checkpoint: LCMS Conversion > 95%? Heat->QC1 QC1->Heat No (Add Catalyst) Workup Workup: Celite Filter -> Extraction QC1->Workup Yes Purify Purification: Flash Column (DCM/MeOH) Workup->Purify

Figure 2: Standard operational workflow for Pd-catalyzed coupling.

Troubleshooting & Critical Quality Attributes (CQA)

A. Stereochemical Retention

The (S)-center at C3 is generally stable. However, if using Method A with NaOtBu at temperatures >110°C for prolonged periods, partial racemization may occur via a reversible deprotonation/elimination mechanism (though rare for this scaffold).[1]

  • Validation: Perform Chiral HPLC or measure optical rotation

    
     against a standard.
    
  • Mitigation: Switch to

    
     (weaker base) if racemization is observed.
    
B. Catalyst Removal (Method A)

Pyridine-containing products love to bind Palladium, leading to colored products and toxic impurities.

  • Solution: Use a scavenger resin (e.g., SiliaMetS® Thiol) post-reaction or wash the organic phase with 10% aqueous L-Cysteine.[1]

C. Regioselectivity

If the aryl halide has multiple halogens (e.g., 2,4-dichloropyridine), Method B (


)  will selectively displace the halogen at the most electron-deficient position (usually C4 or C2 depending on sterics and electronics).[1]
  • Rule:

    
     prefers the position ortho or para to the ring nitrogen. C4 is often more reactive than C2 due to less steric hindrance, unless a directing group is present [4].[1]
    

References

  • RuPhos Universal Application: Maiti, D., & Buchwald, S. L. (2009).[1] Cu-Catalyzed Arylation of Secondary Amines. Journal of the American Chemical Society. [Link]

  • Heterocycle Coupling: Surry, D. S., & Buchwald, S. L. (2011).[1] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. [Link]

  • SNAr Mechanisms: Rohrbach, S., Smith, A. J., et al. (2019).[1] Nucleophilic Aromatic Substitution on Heterocycles: Mechanisms and Applications. Angewandte Chemie International Edition. [Link][1]

  • Pyridine Reactivity: Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry. Wiley-Blackwell. (General Reference for Pyridine Reactivity).

Sources

Buchwald-Hartwig amination of 3-[(3S)-3-Pyrrolidinyl]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Buchwald-Hartwig Amination of 3-[(3S)-3-Pyrrolidinyl]pyridine

Part 1: Executive Summary

This guide details the methodology for the Palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig Amination) of 3-[(3S)-3-Pyrrolidinyl]pyridine with aryl halides.

The Challenge: This substrate presents a "bifunctional heterocycle" challenge. It contains two nitrogen centers:[1]

  • The Nucleophile: The secondary pyrrolidine amine (

    
    , chiral).
    
  • The Poison: The pyridine nitrogen (

    
    , basic), which can competitively coordinate to the Palladium center, arresting the catalytic cycle (catalyst poisoning).
    
  • Stereochemical Integrity: The (3S) chiral center is

    
     to the nucleophilic nitrogen. While less labile than 
    
    
    
    -centers, preservation of enantiopurity requires specific base/temperature control.

The Solution: We utilize RuPhos-Pd-G4 , a fourth-generation precatalyst system. The bulky RuPhos ligand prevents pyridine coordination to the metal center via steric repulsion, while the G4 precatalyst ensures rapid, reliable formation of the active monoligated Pd(0) species, bypassing the induction periods associated with traditional Pd


(dba)

systems.

Part 2: Mechanistic Insight & Catalyst Selection

Why RuPhos-Pd-G4?

For secondary amines, specifically those containing coordinating heterocycles (like pyridine), the choice of ligand is binary: it must be electron-rich to facilitate oxidative addition and bulky enough to force reductive elimination while blocking non-productive coordination.

  • Ligand (RuPhos): A dialkylbiaryl phosphine. Its dicyclohexylphosphino groups provide the electron density needed for oxidative addition into aryl chlorides/bromides. Crucially, the i-PrO groups on the biaryl backbone create a "roof" over the Pd center, physically blocking the approach of the substrate's pyridine nitrogen while allowing the smaller amine

    
     to bind.
    
  • Precatalyst (G4): Traditional Pd sources (Pd(OAc)

    
     or Pd
    
    
    
    (dba)
    
    
    ) often suffer from variable quality or slow activation. The G4 precatalyst contains the ligand pre-bound and activates via reductive elimination of a methyl group upon base addition, guaranteeing a 1:1 Pd:Ligand ratio.
Pathway Visualization

BuchwaldMechanism PreCat RuPhos-Pd-G4 (Precatalyst) ActiveCat L-Pd(0) (Active Species) PreCat->ActiveCat Activation (Base) OxAdd Oxidative Addition (Ar-Pd-X-L) ActiveCat->OxAdd + Ar-X AmineCoord Amine Coordination (Substrate Binding) OxAdd->AmineCoord + 3-[(3S)-3-Pyrrolidinyl]pyridine Deprotonation Deprotonation (Base: NaOtBu) AmineCoord->Deprotonation PyridinePoison Pyridine Coordination (Catalyst Arrest) AmineCoord->PyridinePoison If Ligand too small RedElim Reductive Elimination (C-N Bond Formation) Deprotonation->RedElim RedElim->ActiveCat Regeneration Product Chiral Product (Retention of Configuration) RedElim->Product

Figure 1: Catalytic cycle highlighting the critical role of ligand sterics in preventing pyridine poisoning.

Part 3: Experimental Protocol (Self-Validating)

Safety Note: Handle all Palladium catalysts and bases in a fume hood. Aryl halides may be toxic.

Reagents & Stoichiometry
ComponentRoleEquiv.Conc.Notes
Aryl Halide Electrophile1.00.2 MAr-Cl or Ar-Br preferred.
Amine Substrate Nucleophile1.2-3-[(3S)-3-Pyrrolidinyl]pyridine
RuPhos-Pd-G4 Catalyst0.01 - 0.02-1-2 mol%. Air-stable solid.
NaOtBu Base1.5-Sodium tert-butoxide. Must be stored in glovebox or desiccator.
THF or Toluene Solvent--Anhydrous, degassed.
Step-by-Step Procedure

Step 1: Preparation (Inert Atmosphere)

  • Best Practice: Use a glovebox for dispensing NaOtBu and the catalyst. If unavailable, use Schlenk technique with rapid weighing.

  • Weigh RuPhos-Pd-G4 (1 mol%) and NaOtBu (1.5 equiv) into a reaction vial equipped with a stir bar.

  • Self-Validation Check: Is the NaOtBu white and free-flowing? If yellow/clumpy, it is hydrolyzed. Discard.

Step 2: Substrate Addition

  • Add the Aryl Halide (1.0 equiv) and 3-[(3S)-3-Pyrrolidinyl]pyridine (1.2 equiv).

  • Note: If the amine is a hydrochloride salt, increase base to 2.5 equiv.

Step 3: Solvent & Degassing

  • Seal the vial with a septum cap.

  • Evacuate and backfill with Argon (x3).

  • Add anhydrous THF (or Toluene) via syringe to reach 0.2 M concentration relative to the aryl halide.

Step 4: Reaction

  • Heat to 60°C (for Ar-Br) or 80°C (for Ar-Cl).

  • Stir vigorously (1000 rpm). Mass transfer is critical in heterogeneous base mixtures.

  • Time: 2 - 12 hours.

Step 5: Monitoring (The "Stop" Signal)

  • Sample 50 µL at 1 hour. Quench in MeOH/acetonitrile.

  • Analyze via LC-MS.

  • Success Criteria: >90% conversion of Aryl Halide.[2]

  • Failure Mode: If conversion <10% after 1 hr, check "Troubleshooting" below.

Step 6: Workup

  • Cool to room temperature.[3][4] Dilute with EtOAc.

  • Filter through a pad of Celite to remove Pd black and salts.

  • Concentrate and purify via Flash Chromatography (DCM/MeOH gradients are usually required due to the polarity of the pyridine).

Part 4: Optimization & Troubleshooting

If the standard protocol fails, follow this logic tree.

Optimization Start Low Yield / Conversion Check1 Is SM remaining? Start->Check1 Check2 Is Product Racemized? Start->Check2 SolventSwitch Switch to Dioxane (100°C) Check1->SolventSwitch Yes (Low Reactivity) BaseSwitch Switch to LHMDS (Soluble Base) Check1->BaseSwitch Yes (Base Solubility Issue) MildBase Switch to Cs2CO3 (Mild) Check2->MildBase Yes (Base too strong)

Figure 2: Decision matrix for reaction optimization.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst DeactivationPurge solvent longer (O2 removal). Ensure NaOtBu is fresh.
Low Conversion (<20%) Pyridine PoisoningIncrease Catalyst to 3 mol%. Switch to BrettPhos-Pd-G4 .
Racemization Base-catalyzed epimerizationSwitch base from NaOtBu to Cs₂CO₃ (requires longer time, 16-24h) or LHMDS .
Dehalogenation (Ar-H)

-Hydride Elimination
Unlikely with secondary amines, but if seen, lower Temp to 50°C and switch solvent to t-Amyl Alcohol.

Part 5: References

  • RuPhos/BrettPhos Discovery: Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. Link

  • Pd-G3/G4 Precatalysts: Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). "Design and Synthesis of New Palladium Precatalysts." Chemical Science. Link

  • Heterocycle Coupling Guide: Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews. Link

  • Chiral Amine Retention: Wagaw, S., Rennels, R. A., & Buchwald, S. L. (1997). "Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides." Journal of the American Chemical Society.[5] Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of HPLC for 3-[(3S)-3-Pyrrolidinyl]pyridine Detection

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 3-[(3S)-3-Pyrrolidinyl]pyridine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into method optimization and troubleshooting. As a polar, basic compound with a chiral center, 3-[(3S)-3-Pyrrolidinyl]pyridine presents several common analytical challenges. This guide explains the causality behind these issues and provides robust, self-validating protocols to overcome them.

Frequently Asked Questions (FAQs)

Q1: Why is my 3-[(3S)-3-Pyrrolidinyl]pyridine peak severely tailing?

Peak tailing is the most common issue for this analyte and is primarily caused by secondary-site interactions between the basic pyrrolidine nitrogen and acidic residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[1][2] At typical analytical pH ranges (pH 3-7), the pyrrolidine nitrogen is protonated (positively charged), while some silanol groups are deprotonated (negatively charged), leading to strong, undesirable ionic interactions that delay the elution of a fraction of the analyte molecules, causing a "tail".[1]

Q2: I have very little or no retention on my C18 column. Why is it eluting near the void volume?

3-[(3S)-3-Pyrrolidinyl]pyridine is a highly polar compound.[3][4] Standard C18 columns, which are nonpolar, retain analytes primarily through hydrophobic interactions. Because your analyte is very water-soluble, it has a weak affinity for the nonpolar stationary phase and a strong affinity for the highly aqueous mobile phase, causing it to elute very early, often with the solvent front.[3][4]

Q3: What is the ideal mobile phase pH for analyzing this compound?

Operating at a low pH (typically pH < 3) is often the most effective strategy.[2] At this pH, the vast majority of surface silanol groups are protonated (neutral), which significantly minimizes the secondary ionic interactions that cause peak tailing.[2] Furthermore, the analyte's basic nitrogens will be fully protonated, ensuring a single, consistent ionic state.

Q4: Do I need a special column to analyze 3-[(3S)-3-Pyrrolidinyl]pyridine?

While a standard C18 can be made to work with careful mobile phase optimization, using a modern, high-purity, base-deactivated C18 column is highly recommended.[1] These columns have minimal accessible silanol groups due to better end-capping and higher purity silica. For enhanced retention of this polar analyte, consider columns with polar-embedded phases or those designed for use in 100% aqueous mobile phases (often designated as "AQ" type).

Q5: What is a good starting UV detection wavelength?

The pyridine ring is the primary chromophore in this molecule. A common detection wavelength for pyridine and its derivatives is around 254-260 nm.[5][6] It is always best practice to confirm the optimal wavelength by running a UV scan of your analyte standard using a diode array detector (DAD).

Q6: How do I separate the (3S) enantiomer from the (3R) enantiomer?

Standard "achiral" HPLC columns cannot distinguish between enantiomers. To perform chiral separation, you must use one of two direct approaches:

  • Chiral Stationary Phase (CSP): This is the most common method. Polysaccharide-based columns (e.g., those with cellulose or amylose derivatives) are often the first choice for screening a wide range of compounds.[7][8]

  • Chiral Mobile Phase Additive: Less common, this involves adding a chiral selector to the mobile phase to form transient diastereomeric complexes that can be resolved on an achiral column.

An indirect approach involves derivatizing the enantiomers with a chiral agent to form diastereomers, which can then be separated on a standard achiral column like a C18.[9][10]

Troubleshooting Guides

Problem: Poor Peak Shape (Tailing or Fronting)

Poor peak symmetry compromises resolution and integration accuracy. For basic compounds like 3-[(3S)-3-Pyrrolidinyl]pyridine, tailing is far more common than fronting.

Visual Troubleshooting Workflow: Peak Tailing

This decision tree helps diagnose the root cause of peak tailing.

G start Peak Tailing Observed q1 Inject Neutral Compound (e.g., Toluene, Uracil). Does it also tail? start->q1 physical_issue Physical Issue Detected q1->physical_issue  Yes chemical_issue Chemical (Secondary Interaction) Issue q1->chemical_issue  No sol_void Check for column void. Consider reversing/flushing or replacing column. physical_issue->sol_void sol_tubing Inspect tubing and fittings for extra dead volume. Ensure proper connections. physical_issue->sol_tubing sol_frit Check for partially blocked column inlet frit. physical_issue->sol_frit sol_ph Lower Mobile Phase pH to < 3 using Formic or Phosphoric Acid. chemical_issue->sol_ph sol_column Use a modern, base-deactivated, end-capped C18 column. chemical_issue->sol_column sol_modifier Add a competing base (e.g., 0.1% Triethylamine). Note: May suppress MS signal. chemical_issue->sol_modifier sol_alt_col Switch to a column with a polar-embedded phase. chemical_issue->sol_alt_col

Caption: Decision tree for diagnosing HPLC peak tailing.

Detailed Solutions for Peak Tailing
  • Lower Mobile Phase pH:

    • Causality: As discussed in the FAQ, lowering the pH to <3 protonates residual silanols, neutralizing their negative charge and preventing ionic interactions with the protonated analyte.[2][11]

    • Protocol: Prepare the aqueous portion of your mobile phase (e.g., Water) and add a suitable acid. Formic acid (0.1%) is excellent for LC-MS compatibility, while phosphoric acid can also be used for UV-only methods.[12] Ensure the final pH of the mixed mobile phase is at the desired level.

  • Use a High-Purity, Base-Deactivated Column:

    • Causality: Modern stationary phases are made from high-purity silica with fewer metal impurities and are more exhaustively end-capped, shielding the majority of silanol groups.[1] This fundamentally reduces the sites available for secondary interactions.

    • Recommendation: Use a column marketed as "base-deactivated" or one based on Type-B silica. Examples include Waters CORTECS T3, Phenomenex Luna Omega Polar C18, or Agilent ZORBAX StableBond.

  • Add a Mobile Phase Modifier (Competing Base):

    • Causality: Adding a small, basic modifier like triethylamine (TEA) can mask the active silanol sites.[13] The TEA molecules interact with the silanols, effectively "hiding" them from your analyte.

    • Protocol: Add TEA to your aqueous mobile phase at a concentration of 0.1-0.5% (v/v). Adjust the pH after adding the TEA. Caution: TEA is a strong ion-suppressing agent in mass spectrometry and can be difficult to flush from an HPLC system. This is considered a more "traditional" approach and is often unnecessary with modern columns.

Problem: Poor or Inconsistent Retention Time

This issue prevents reliable quantification and identification. It is typically caused by insufficient retention or a lack of system equilibrium.

Quantitative Data: Starting HPLC Conditions

This table provides a robust starting point for method development.

ParameterRecommended Starting ConditionRationale & Optimization Notes
Column High-Purity, Base-Deactivated C18 (e.g., Waters CORTECS T3, Phenomenex Luna Omega Polar C18), 100-150 mm length, 2.1-4.6 mm ID, <3 µm particle sizeA polar-embedded or AQ-type phase will provide better retention for this polar analyte. Smaller particles increase efficiency.
Mobile Phase A Water + 0.1% Formic Acid (pH ~2.7)Low pH minimizes peak tailing.[2] Formic acid is volatile and MS-friendly.[12]
Mobile Phase B Acetonitrile or Methanol + 0.1% Formic AcidAcetonitrile often provides better peak shape and lower backpressure. Methanol can offer different selectivity.
Gradient Start at 5% B, hold for 1-2 min, ramp to 50% B over 10 min, then wash and re-equilibrate.A shallow gradient is necessary for polar compounds.[14] A longer starting hold at low %B can improve retention.
Flow Rate 0.4 mL/min (for 2.1 mm ID) or 1.0 mL/min (for 4.6 mm ID)Adjust based on column dimensions and desired analysis time.
Column Temperature 30 - 40 °CElevated temperature can improve peak shape and reduce viscosity but may decrease retention.
Detection (UV) 254 nm or Diode Array Detector (DAD) scan from 200-400 nmPyridine moiety absorbs in this region.[5] A DAD is crucial for checking peak purity.
Injection Volume 1 - 5 µLKeep volume low to prevent peak distortion. Ensure sample solvent is matched to or weaker than the initial mobile phase.
Detailed Solutions for Retention Issues
  • Increase Column Equilibration Time:

    • Causality: The stationary phase requires adequate time to equilibrate with the starting mobile phase conditions before each injection. Insufficient equilibration is a major cause of shifting retention times, especially with buffered mobile phases or complex gradients.

    • Protocol: Ensure your method includes an equilibration period of at least 10-15 column volumes after each gradient run. You can calculate the column volume (Vc) using Vc ≈ 0.5 * L * dc², where L is column length and dc is its diameter (in cm).

  • Explore HILIC as an Alternative:

    • Causality: If reversed-phase methods fail to provide adequate retention, Hydrophilic Interaction Chromatography (HILIC) is an excellent alternative. HILIC uses a polar stationary phase (like bare silica or an amide-bonded phase) and a high-organic mobile phase. The analyte partitions into a water-enriched layer on the surface of the stationary phase, providing strong retention for polar compounds.

    • Protocol: Use a HILIC column. The mobile phase will be high in organic solvent (e.g., 95% Acetonitrile, 5% Water with buffer/acid) and the gradient will run from high organic to lower organic.

Problem: Chiral Separation Failure

This occurs when you need to quantify the (3S) enantiomer specifically, but your method shows only one peak or poor resolution between enantiomers.

Visual Workflow: Chiral Method Development

G start Goal: Separate (3S) and (3R) Enantiomers q1 Select Approach start->q1 direct Direct Method (Recommended) q1->direct indirect Indirect Method (Derivatization) q1->indirect step1_direct Screen Polysaccharide-based Chiral Stationary Phases (CSPs). (e.g., Amylose, Cellulose derivatives) direct->step1_direct step1_indirect Select a chiral derivatizing agent (e.g., Mosher's acid, Marfey's reagent). indirect->step1_indirect step2_direct Test with Normal Phase (Hexane/Alcohol) and Reversed Phase (ACN/Water/Buffer) mobile phases. step1_direct->step2_direct step3_direct Optimize mobile phase modifier (acid/base) and alcohol type (IPA, EtOH) for best resolution. step2_direct->step3_direct step2_indirect React racemic standard with agent to form diastereomers. step1_indirect->step2_indirect step3_indirect Separate diastereomers on a standard achiral C18 column. step2_indirect->step3_indirect

Caption: Workflow for developing a chiral HPLC separation method.

Protocol: Chiral Separation Screening (Direct Method)
  • Column Selection: Obtain a set of complementary polysaccharide-based CSPs. A good starting screen includes columns like Phenomenex Lux Cellulose-1 and Lux Amylose-1 or Daicel CHIRALCEL® OD and CHIRALPAK® AD.[8]

  • Mobile Phase Screening:

    • Normal Phase: Start with a mobile phase of n-Hexane and an alcohol (Isopropanol or Ethanol) in a 90:10 ratio. Add a small amount of an acidic or basic modifier (e.g., 0.1% Trifluoroacetic Acid for an acidic analyte, or 0.1% Diethylamine for a basic analyte like yours) to improve peak shape.

    • Reversed Phase: Start with a mobile phase of Acetonitrile and Water (or a low-pH buffer) in a 60:40 ratio.[8]

  • Optimization: Once partial separation is observed, systematically adjust the ratio of the strong to weak solvent (e.g., from 90:10 to 80:20 Hexane/IPA). The choice of alcohol (Methanol, Ethanol, Isopropanol) can also dramatically affect selectivity.

  • Confirmation: Inject a certified standard of the pure (3S)-enantiomer to confirm the elution order.

References
  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
  • Axion Labs. (2022, February 15). HPLC Peak Tailing.
  • Dolan, J.W. Why Do Peaks Tail? LCGC North America.
  • Element Lab Solutions. Peak Tailing in HPLC.
  • Agilent Technologies. Tips and Tricks of HPLC System Troubleshooting.
  • BenchChem.
  • ResearchGate. (A) HPLC chromatograms of eight biogenic amines with different mobile phase additives.
  • Crawford Scientific. HPLC solvents and mobile phase additives.
  • Phenomenex. (2025, June 6).
  • Waters Blog. (2025, June 18).
  • Resolian. (2025, December 2). HPLC-UV Method Development for Highly Polar Impurities.
  • BenchChem. A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers.
  • PerkinElmer. (2023, December 8).
  • Al-Shehri, M.M., Salah, N., Al-Ghamdi, A.H., Al-Enazi, N.M., & El-Sayed, R. (2026, January 12). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Scientific Reports.
  • Phenomenex.
  • Harada, N. (2016).
  • Subramanian, G. (2007). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • ResearchGate. (2026, January 16). (PDF) Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics.

Sources

Validation & Comparative

A Comprehensive Guide to the Mass Spectrometry Fragmentation of 3-[(3S)-3-Pyrrolidinyl]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 3-[(3S)-3-Pyrrolidinyl]pyridine

3-[(3S)-3-Pyrrolidinyl]pyridine, also known as (S)-nornicotine, is a fundamental structural motif found in numerous biologically active compounds, including pharmaceuticals and natural products. Its analysis by mass spectrometry is crucial for metabolism studies, impurity profiling, and quality control in drug development. This guide will compare and contrast its fragmentation under two common ionization techniques: Electron Ionization (EI) and Electrospray Ionization (ESI).

Part 1: Electron Ionization (EI) Mass Spectrometry

Electron Ionization is a "hard" ionization technique that imparts significant energy into the analyte, leading to extensive fragmentation. This provides a detailed "fingerprint" of the molecule, which is highly reproducible and ideal for library matching.

Experimental Protocol: GC-EI-MS Analysis

A typical Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) workflow for analyzing 3-[(3S)-3-Pyrrolidinyl]pyridine would involve:

  • Sample Preparation: A dilute solution of the analyte in a volatile organic solvent (e.g., methanol or dichloromethane) is prepared.

  • Gas Chromatography:

    • Injector: Split/splitless injector at 250°C.

    • Column: A non-polar or mid-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is used to separate the analyte from the solvent and any impurities.

    • Oven Program: A temperature gradient is employed, for example, starting at 100°C and ramping to 280°C at 10°C/min.

  • Mass Spectrometry:

    • Ion Source: Electron Ionization at 70 eV.

    • Analyzer: A quadrupole or time-of-flight (TOF) analyzer scans a mass range of m/z 40-300.

The choice of 70 eV for electron energy is a standard in EI-MS, as it provides sufficient energy to cause reproducible fragmentation patterns without causing excessive fragmentation that would lead to the loss of the molecular ion peak.

EI Fragmentation Pattern of 3-[(3S)-3-Pyrrolidinyl]pyridine

The molecular ion ([M]•+) of 3-[(3S)-3-Pyrrolidinyl]pyridine has a mass-to-charge ratio (m/z) of 148. The fragmentation is dominated by cleavages within the pyrrolidine ring, driven by the localization of the radical cation on the nitrogen atom.

Table 1: Key EI Fragments of 3-[(3S)-3-Pyrrolidinyl]pyridine

m/zProposed Fragment StructureFragmentation PathwayRelative Abundance
148[C9H12N2]•+ (Molecular Ion)Initial IonizationModerate
147[C9H11N2]+Loss of a hydrogen radical (H•) from the pyrrolidine ringHigh
119[C8H9N]+Loss of ethylene (C2H4) from the pyrrolidine ringHigh
78[C5H4N]+Pyridine cationModerate
70[C4H8N]+Pyrrolidinyl cationHigh

Data synthesized from publicly available spectral databases.[1]

The fragmentation process begins with the formation of the molecular ion. Subsequent fragmentation is governed by the stability of the resulting ions and neutral losses. The loss of a hydrogen radical to form the m/z 147 ion is a common feature for cyclic amines.[2] The most significant fragmentation pathway involves the cleavage of the C-C bond between the two rings, leading to the formation of the pyridine cation (m/z 78) and the pyrrolidinyl cation (m/z 70). Alpha-cleavage next to the nitrogen in the pyrrolidine ring is a dominant process in the fragmentation of aliphatic amines.[3][4]

Figure 1: Simplified EI fragmentation pathway of 3-[(3S)-3-Pyrrolidinyl]pyridine.

Part 2: Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS)

ESI is a "soft" ionization technique that typically produces protonated molecules ([M+H]+) with minimal in-source fragmentation. To induce fragmentation for structural elucidation, tandem mass spectrometry (MS/MS) is employed, where the protonated molecule is isolated and then fragmented through collision-induced dissociation (CID).

Experimental Protocol: LC-ESI-MS/MS Analysis

A typical Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) workflow would be:

  • Sample Preparation: The analyte is dissolved in a mobile phase-compatible solvent, often with a small amount of acid (e.g., 0.1% formic acid) to promote protonation.

  • Liquid Chromatography:

    • Column: A reversed-phase C18 column is commonly used.

    • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid, is typical.

  • Mass Spectrometry:

    • Ion Source: Electrospray ionization in positive ion mode.

    • MS1: The protonated molecule ([M+H]+) at m/z 149 is isolated.

    • MS2 (CID): The isolated ion is fragmented using an inert gas (e.g., nitrogen or argon) at varying collision energies. The resulting product ions are then analyzed.

The use of formic acid in the mobile phase serves to lower the pH, which enhances the protonation of the basic nitrogen atoms in the analyte, leading to a stronger signal in positive ion mode ESI.

ESI-MS/MS Fragmentation Pattern of 3-[(3S)-3-Pyrrolidinyl]pyridine

The protonated molecule ([M+H]+) has an m/z of 149. The fragmentation in ESI-MS/MS is often directed by the location of the charge.

Table 2: Key ESI-MS/MS Fragments of 3-[(3S)-3-Pyrrolidinyl]pyridine

Precursor Ion (m/z)Product Ion (m/z)Proposed Neutral LossFragmentation Pathway
149132NH3Loss of ammonia from the protonated pyrrolidine ring
149121C2H4Loss of ethylene from the pyrrolidine ring
14993C3H6NCleavage of the pyrrolidine ring
14978C4H9NLoss of the pyrrolidine moiety

Data interpretation based on general principles of amine fragmentation and published spectra of related compounds.[1][5]

In ESI-MS/MS, the fragmentation of compounds with pyrrolidine rings often involves the loss of ammonia (NH3) or ethylene (C2H4).[5] The loss of the entire pyrrolidine moiety to yield the protonated pyridine core is also a plausible pathway. The fragmentation of protonated molecules often proceeds through charge-remote fragmentation or charge-induced cleavages.[6]

Figure 2: Proposed ESI-MS/MS fragmentation pathways for protonated 3-[(3S)-3-Pyrrolidinyl]pyridine.

Part 3: Comparative Analysis and Mechanistic Insights

EI vs. ESI-MS/MS: A Head-to-Head Comparison
FeatureElectron Ionization (EI)Electrospray Ionization (ESI-MS/MS)
Ionization HardSoft
Initial Ion Molecular Ion ([M]•+)Protonated Molecule ([M+H]+)
Fragmentation Extensive, in-sourceControlled, in-collision cell
Key Fragments Radical cations and even-electron ionsPrimarily even-electron ions
Dominant Pathways Alpha-cleavage, ring openingLoss of small neutral molecules
Reproducibility High, library searchableDependent on instrument parameters
Application Identification of unknowns, GC-amenable compoundsLC-amenable compounds, structural elucidation

The fragmentation patterns from EI and ESI provide complementary information. EI offers a rich, reproducible fingerprint ideal for initial identification, while ESI-MS/MS allows for more targeted structural analysis, particularly for compounds that are not amenable to GC. The fragmentation of the pyrrolidine ring is a key diagnostic feature in both techniques. For instance, the loss of the pyrrolidine neutral is a common fragmentation trend observed in the ESI-MS/MS of α-pyrrolidinophenones.[7][8]

Mechanistic Considerations

The fragmentation of heterocyclic compounds is a complex process involving various rearrangements and bond cleavages.[9][10] In EI, the initial radical cation can be localized on either the pyridine or pyrrolidine nitrogen. The subsequent fragmentation cascade is dictated by the stability of the resulting radical and cationic species. In ESI, the proton is likely to reside on the more basic nitrogen atom. The collision energy applied in the MS/MS experiment then provides the energy required to overcome the activation barriers for specific fragmentation pathways. The study of related compounds, such as nicotine, reveals similar fragmentation behaviors, including cleavage of the bond between the two rings.[5][11][12][13]

Conclusion: A Unified Approach to Characterization

A comprehensive understanding of the mass spectrometric fragmentation of 3-[(3S)-3-Pyrrolidinyl]pyridine requires an appreciation of both EI and ESI techniques. By leveraging the strengths of each method, researchers can confidently identify and structurally characterize this important molecule and its derivatives. The data and interpretations presented in this guide provide a solid foundation for these analytical endeavors, enabling more efficient and accurate research in drug development and related fields.

References

  • PubChem. 3-(Pyrrolidin-2-yl)pyridine. Available from: [Link]

  • PubMed. Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry. Available from: [Link]

  • NIST WebBook. Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, (S)-. Available from: [Link]

  • NIST WebBook. Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, (S)-. Available from: [Link]

  • Scientific.Net. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Available from: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

  • ResearchGate. (PDF) Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. Available from: [Link]

  • Office of Justice Programs. Structural Characterization of Emerging Synthetic Drugs. Available from: [Link]

  • ResearchGate. ESI-TQ-MS-MS spectra and proposed fragmentation pathway for compound 3a... Available from: [Link]

  • NIST WebBook. Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, (S)-. Available from: [Link]

  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available from: [Link]

  • West Virginia University. Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. Available from: [Link]

  • Macedonian Pharmaceutical Bulletin. ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXIDES IN BORAGINACEAE SPECIES FROM MACEDONIA USING LC-ESI-MS/MS. Available from: [Link]

  • Manupatra. NICOTINE AND TOBACCO ALKALOIDS: A GC-MS APPROACH. Available from: [Link]

  • NIST WebBook. Pyrrolidine. Available from: [Link]

  • ResearchGate. Mass spectra of the pyridine derivatives with M r = 259 and 273 g mol-1. Available from: [Link]

  • PubMed. Characterisation of nicotine and related compounds using electrospray ionisation with ion trap mass spectrometry and with quadrupole time-of-flight mass spectrometry and their detection by liquid chromatography/electrospray ionisation mass spectrometry. Available from: [Link]

  • ACS Publications. In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. Available from: [Link]

  • University of Huddersfield. Understanding MS/MS fragmentation pathways of small molecular weight molecules. Available from: [Link]

  • University of Arizona. Mass Spectrometry: Fragmentation. Available from: [Link]

Sources

Safety Operating Guide

Comprehensive Safety and Handling Guide for 3-[(3S)-3-Pyrrolidinyl]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and operational directives for the handling of 3-[(3S)-3-Pyrrolidinyl]pyridine, also known as a stereoisomer of nornicotine. Given the limited availability of a specific Safety Data Sheet (SDS) for this exact isomer, this document synthesizes data from structurally analogous compounds, including pyridine and nornicotine, to establish a robust framework for safe laboratory practices. The following procedures are designed to empower researchers, scientists, and drug development professionals with the knowledge to mitigate risks effectively.

Hazard Assessment: Understanding the Risks

Before any handling of 3-[(3S)-3-Pyrrolidinyl]pyridine, a thorough understanding of its potential hazards is paramount. Based on data from related chemical structures, this compound should be treated as hazardous.[1][2][3]

Key Potential Hazards:

  • Acute Toxicity: Harmful or toxic if swallowed, inhaled, or absorbed through the skin.[3][4]

  • Skin and Eye Damage: Can cause severe skin burns and serious eye damage.[2]

  • Respiratory Irritation: Vapors and aerosols may cause respiratory irritation.[3][4]

  • Organ Toxicity: Potential for damage to organs such as the central nervous system, liver, and kidneys with repeated or prolonged exposure.[1][2]

  • Flammability: As with many pyridine derivatives, it may be a flammable liquid and vapor.[2][5]

The causality behind these hazards lies in the chemical's reactivity and its ability to interact with biological systems. Skin absorption is a significant route of exposure, and its vapor pressure may lead to harmful inhalation concentrations, especially in poorly ventilated areas.[1][5]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical to prevent exposure. The selection of appropriate PPE is contingent on the scale and nature of the work being performed.

Core PPE Requirements (All Operations):
  • Eye and Face Protection: Chemical splash goggles are the minimum requirement. For procedures with a higher risk of splashing, a face shield should be worn in conjunction with goggles.[1][6]

  • Hand Protection: Chemically resistant gloves are mandatory. Nitrile gloves are a common recommendation for pyridine-like substances; however, it is crucial to check the glove manufacturer's compatibility data.[7] Gloves should be inspected before use and changed frequently, especially if contact with the substance is suspected.

  • Body Protection: A lab coat is essential to protect against incidental skin contact.[1][7] For larger quantities or when there is a significant risk of splashes, chemically resistant aprons or coveralls should be considered.

  • Respiratory Protection: All work with 3-[(3S)-3-Pyrrolidinyl]pyridine should be conducted in a certified chemical fume hood to minimize inhalation of vapors.[7] If a fume hood is not available or in the case of a spill, a respirator with an appropriate organic vapor cartridge may be necessary.[1]

PPE Selection Summary
Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions (small scale) Chemical splash gogglesNitrile or other resistant glovesLab coatChemical fume hood
Running reactions and transfers Chemical splash goggles and face shieldNitrile or other resistant glovesLab coatChemical fume hood
Large-scale operations (>100g) Chemical splash goggles and face shieldHeavy-duty, chemically resistant glovesChemical-resistant apron or coverallsChemical fume hood
Spill cleanup Chemical splash goggles and face shieldHeavy-duty, chemically resistant glovesFull suit or chemical-resistant coverallsApproved vapor respirator or SCBA

Operational and Disposal Plans: A Step-by-Step Approach

Adherence to standardized procedures is crucial for maintaining a safe laboratory environment.

Handling Procedures:
  • Preparation: Before starting work, ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[1][6] All necessary PPE should be donned before entering the work area.

  • Ventilation: All handling of 3-[(3S)-3-Pyrrolidinyl]pyridine must occur within a properly functioning chemical fume hood.[7]

  • Transfers: Use caution when transferring the chemical to avoid splashes and the generation of aerosols. Grounding equipment may be necessary to prevent static discharge if the substance is flammable.[2]

  • Heating: If heating is required, use a well-controlled heating mantle or bath. Avoid open flames.[5][8]

  • Post-Handling: After handling, thoroughly wash hands and any potentially exposed skin with soap and water.[7]

Spill Response:
  • Evacuate: In the event of a large spill, immediately evacuate the area and alert others.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Contain: For small spills, use an inert absorbent material like sand or vermiculite to contain the liquid.[7][9]

  • Collect: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[7]

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

Disposal Plan:
  • All waste containing 3-[(3S)-3-Pyrrolidinyl]pyridine, including empty containers and contaminated materials, must be disposed of as hazardous waste.[6][7]

  • Do not pour this chemical down the drain.[7]

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Emergency Procedures: Immediate Actions

In the case of exposure, immediate and appropriate first aid is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][7]

  • Skin Contact: Remove all contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention.[1][7]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[6][7]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.[7][9]

Visualizing PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Selection_Workflow cluster_assessment Hazard & Task Assessment cluster_environment Engineering Controls start Start: Handling 3-[(3S)-3-Pyrrolidinyl]pyridine task_scale Assess Task Scale (Small vs. Large) start->task_scale spill_risk Evaluate Spill & Splash Potential task_scale->spill_risk core_ppe Core PPE: - Goggles - Nitrile Gloves - Lab Coat spill_risk->core_ppe Low Risk enhanced_ppe Enhanced PPE: - Face Shield - Chem-Resistant Apron spill_risk->enhanced_ppe Moderate Risk spill_ppe Spill Response PPE: - Full Suit/Coveralls - Vapor Respirator/SCBA spill_risk->spill_ppe High Risk/Spill fume_hood Work in Fume Hood core_ppe->fume_hood enhanced_ppe->fume_hood spill_ppe->fume_hood If Feasible

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.